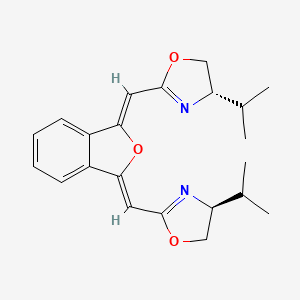
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a salt of iron and gluconic acid, and its chemical formula is C12H22FeO14·2H2O. This compound is known for its water solubility and is often used as a dietary supplement to treat iron-deficiency anemia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(II) gluconate can be synthesized by reacting gluconic acid with iron(II) salts under controlled conditions. The reaction typically involves dissolving iron(II) sulfate or iron(II) chloride in water and then adding gluconic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of iron(II) gluconate.
Industrial Production Methods
In industrial settings, the production of iron(II) gluconate involves large-scale reactions using similar principles. The process is optimized for efficiency and yield, often involving continuous stirring and precise temperature control. The final product is then purified and crystallized to obtain iron(II) gluconate dihydrate.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(II) gluconate undergoes various chemical reactions, including:
Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.
Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Iron(III) gluconate or other iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: Various iron(II) or iron(III) complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Iron(II) gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Commonly used as a dietary supplement to treat iron-deficiency anemia.
Industry: Employed in the fortification of food products and as a colorant in pharmaceuticals.
Wirkmechanismus
Iron(II) gluconate exerts its effects primarily through its role in iron metabolism. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Iron(II) gluconate is absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include hemoglobin, myoglobin, and various iron-dependent enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) gluconate: An oxidized form of iron(II) gluconate, used in similar applications but with different chemical properties.
Iron(II) sulfate: Another iron supplement, commonly used but less soluble than iron(II) gluconate.
Iron(III) chloride: Used in industrial applications and as a reagent in chemical synthesis.
Uniqueness
Iron(II) gluconate is unique due to its high solubility and bioavailability, making it an effective supplement for treating iron-deficiency anemia. Its stability and ease of synthesis also contribute to its widespread use in various fields.
Eigenschaften
Molekularformel |
C12H26FeO16 |
|---|---|
Molekulargewicht |
482.17 g/mol |
IUPAC-Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
InChI |
InChI=1S/2C6H12O7.Fe.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
OKGNXSFAYMSVNN-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


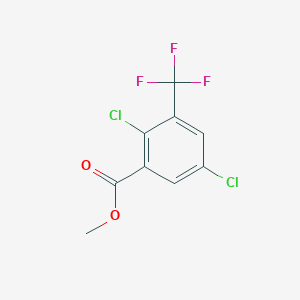
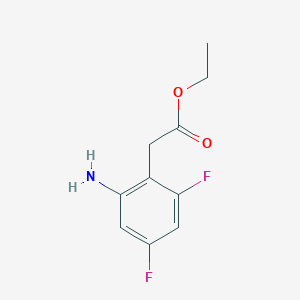
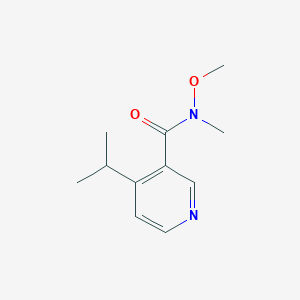
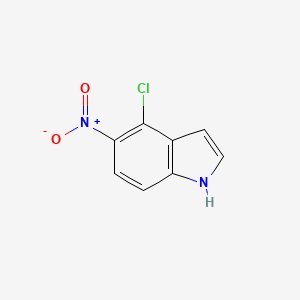

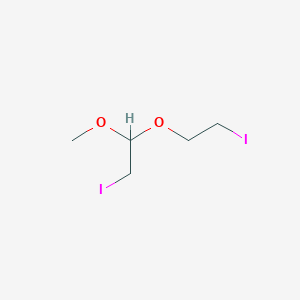
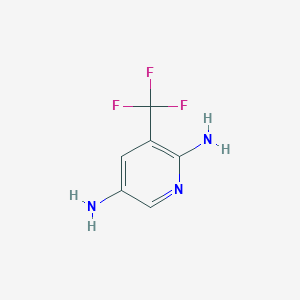


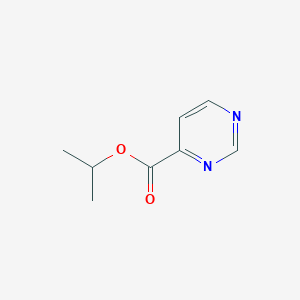
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
